REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:12](Cl)(=[O:15])[CH2:13][CH3:14].Cl>C(=S)=S>[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:12](=[O:15])[CH2:13][CH3:14])=[CH:4][CH:3]=1 |f:1.2.3.4|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
3
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The contents were stirred for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at 5-10° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a 5 liter plastic beaker
|
Type
|
EXTRACTION
|
Details
|
The resultant slurry was extracted with 1 L of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 2×500 ml of water and 500 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 40° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |